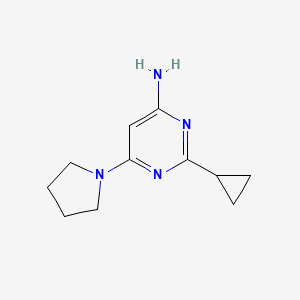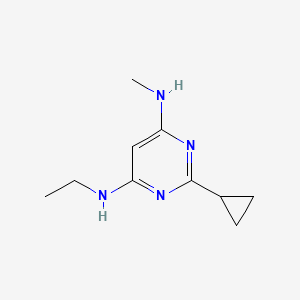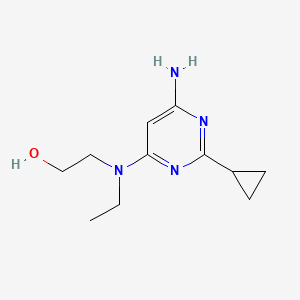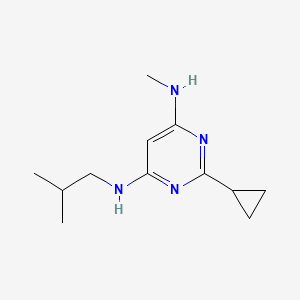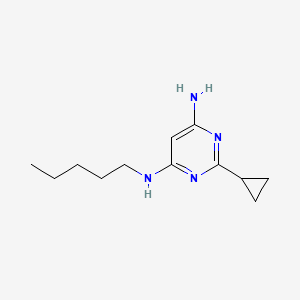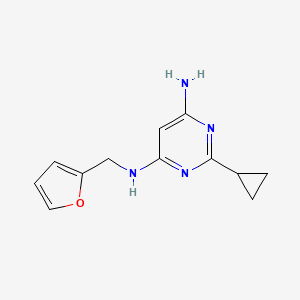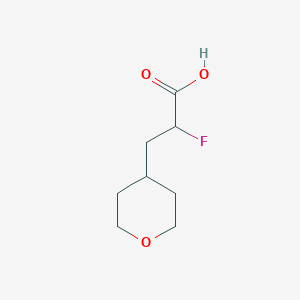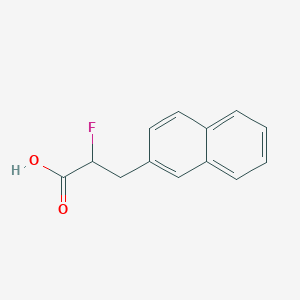
2-氟-3-(萘-2-基)丙酸
描述
2-Fluoro-3-(naphthalen-2-yl)propanoic acid is an organic compound that features a fluorine atom, a naphthalene ring, and a propanoic acid moiety
科学研究应用
2-Fluoro-3-(naphthalen-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
Target of Action
The primary target of 2-Fluoro-3-(naphthalen-2-yl)propanoic acid is the enzyme TRYPTOPHAN AMINOTRANSFERASE of ARABIDOPSIS 1 (TAA1) . TAA1 is a key enzyme involved in the biosynthesis of indole-3-acetic acid (IAA), a plant hormone .
Mode of Action
2-Fluoro-3-(naphthalen-2-yl)propanoic acid inhibits the activity of TAA1 . This inhibition disrupts the normal function of TAA1, which is to convert tryptophan into indole-3-pyruvic acid, a precursor of IAA .
Biochemical Pathways
The inhibition of TAA1 by 2-Fluoro-3-(naphthalen-2-yl)propanoic acid affects the tryptophan-dependent pathway for IAA biosynthesis . This disruption can lead to a decrease in the levels of IAA, which in turn can affect various downstream processes that are regulated by this hormone .
Result of Action
The inhibition of TAA1 by 2-Fluoro-3-(naphthalen-2-yl)propanoic acid leads to a decrease in the production of IAA . This can result in various molecular and cellular effects, given the role of IAA as a key regulator of plant growth and development .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(naphthalen-2-yl)propanoic acid typically involves the introduction of a fluorine atom into a naphthalene derivative followed by the formation of the propanoic acid moiety. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the selective fluorination of the desired position on the naphthalene ring.
Industrial Production Methods
Industrial production of 2-Fluoro-3-(naphthalen-2-yl)propanoic acid may involve large-scale fluorination processes using continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
2-Fluoro-3-(naphthalen-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new derivatives with different functional groups.
相似化合物的比较
Similar Compounds
2-Fluoro-3-(phenyl)propanoic acid: Similar structure but with a phenyl ring instead of a naphthalene ring.
3-(Naphthalen-2-yl)propanoic acid: Lacks the fluorine atom, affecting its reactivity and binding properties.
2-Fluoro-3-(naphthalen-1-yl)propanoic acid: Fluorine atom positioned differently on the naphthalene ring.
Uniqueness
2-Fluoro-3-(naphthalen-2-yl)propanoic acid is unique due to the specific positioning of the fluorine atom and the naphthalene ring, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and binding affinity, making it a valuable compound for various applications.
属性
IUPAC Name |
2-fluoro-3-naphthalen-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-12(13(15)16)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNGUETUHFXREK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



